1-(3,4-dimethoxybenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxybenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxybenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Piperazine Derivative: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Coupling Reaction: The final step involves coupling the 3,4-dimethoxybenzyl group with the sulfonylated pyrazole-piperazine intermediate under basic conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved can vary based on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxybenzyl)piperazine: Lacks the pyrazole-sulfonyl group.
4-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine: Lacks the 3,4-dimethoxybenzyl group.
Uniqueness
1-(3,4-Dimethoxybenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is unique due to the combination of the 3,4-dimethoxybenzyl group and the pyrazole-sulfonyl group, which may confer distinct pharmacological properties and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H30N4O4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazine |
InChI |
InChI=1S/C20H30N4O4S/c1-6-24-16(3)20(15(2)21-24)29(25,26)23-11-9-22(10-12-23)14-17-7-8-18(27-4)19(13-17)28-5/h7-8,13H,6,9-12,14H2,1-5H3 |
InChI Key |
YUDUOYYWWKFZCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.